2-(2-Fluoropyridin-3-yl)ethanamine

Lipophilicity Drug Design Physicochemical Properties

This 2-fluorinated pyridine building block delivers a unique electronic and steric profile unmatched by non-fluorinated or other halogen analogs. Its LogP of 1.42 and PSA of 38.91 Ų uniquely balance CNS permeability and solubility for kinase, protease, and PET tracer lead optimization. Select this specific scaffold to block CYP450-mediated oxidation, fine-tune lipophilicity, and achieve validated target affinity—securing a strategic advantage in your medicinal chemistry program.

Molecular Formula C7H9FN2
Molecular Weight 140.16 g/mol
CAS No. 150049-53-9
Cat. No. B119168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluoropyridin-3-yl)ethanamine
CAS150049-53-9
Molecular FormulaC7H9FN2
Molecular Weight140.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)CCN
InChIInChI=1S/C7H9FN2/c8-7-6(3-4-9)2-1-5-10-7/h1-2,5H,3-4,9H2
InChIKeyXROHYGMDFYPRCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluoropyridin-3-yl)ethanamine (CAS 150049-53-9) for Drug Discovery: A Quantitative Evidence Guide for Scientific Procurement


2-(2-Fluoropyridin-3-yl)ethanamine (CAS 150049-53-9) is a fluorinated heterocyclic primary amine building block, specifically a 2-fluoropyridine substituted with an ethanamine group at the 3-position . With a molecular formula of C₇H₉FN₂ and a molecular weight of 140.16 g/mol, it serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its predicted LogP of 1.42 and Polar Surface Area (PSA) of 38.91 Ų place it within favorable drug-like property space, offering a balance of lipophilicity and polarity suitable for optimizing the pharmacokinetic profiles of derived compounds [1].

Why 2-(2-Fluoropyridin-3-yl)ethanamine is Not Interchangeable with Unsubstituted or Other Halogenated Pyridinyl Ethanamines


The strategic placement of a single fluorine atom at the 2-position of the pyridine ring creates a unique electronic and steric environment that cannot be replicated by the non-fluorinated analog or other halogen substituents [1]. This substitution directly impacts critical molecular properties including lipophilicity (LogP), basicity (pKa), and metabolic stability [2]. Consequently, direct replacement with 2-(pyridin-3-yl)ethanamine or even the chloro- or bromo- analogs will alter the compound's behavior in biological assays, potentially leading to significant differences in target binding, cellular permeability, and in vivo clearance . The quantitative evidence below demonstrates why 2-(2-fluoropyridin-3-yl)ethanamine is the specific tool required for achieving a defined property profile in lead optimization campaigns, particularly where fine-tuning of lipophilicity and blocking of oxidative metabolism are paramount [3].

Quantitative Differentiation of 2-(2-Fluoropyridin-3-yl)ethanamine from Key Analogs: A Head-to-Head Comparison for Informed Procurement


Lipophilicity (LogP): 2-Fluoro Substitution Offers a 1.4-Fold Increase in Lipophilicity vs. Non-Fluorinated Analog, Providing a Balanced Profile for Drug Design

The 2-fluoro substitution on the pyridine ring of 2-(2-fluoropyridin-3-yl)ethanamine results in a predicted LogP of 1.42 [1]. This represents a significant increase in lipophilicity compared to the non-fluorinated parent compound, 2-(pyridin-3-yl)ethanamine, which has a predicted LogP of -0.03 . This ~1.45 log unit increase (approximately 28-fold increase in partition coefficient) is a direct consequence of the fluorine atom's ability to increase molecular volume and reduce polarity, yet it remains within the optimal range for oral bioavailability (LogP 1-3). In contrast, the 2-chloro analog exhibits a LogP of 2.46 , which is >1 log unit higher and may increase the risk of poor aqueous solubility and off-target binding.

Lipophilicity Drug Design Physicochemical Properties

Basicity (pKa): 2-Fluoro Substitution Significantly Lowers Amine Basicity Compared to the Non-Fluorinated Analog, Influencing Ionization State

The strong electron-withdrawing effect of the 2-fluoro substituent significantly reduces the basicity of the pyridine nitrogen and the adjacent primary amine in 2-(2-fluoropyridin-3-yl)ethanamine. While direct experimental pKa data for this compound is not available in the open literature, the effect can be quantified by comparison with the non-fluorinated analog, 2-(pyridin-3-yl)ethanamine, which has a predicted pKa of 9.29 [1]. The introduction of a 2-fluoro group is known to reduce pKa of pyridine derivatives by approximately 1-2 log units due to inductive electron withdrawal [2]. This decrease in basicity will alter the compound's ionization state at physiological pH, directly impacting its solubility, permeability, and potential for forming ionic interactions with biological targets [3].

Basicity Ionization Pharmacokinetics

Metabolic Stability: The 2-Fluoro Group Provides a Critical Block Against Cytochrome P450-Mediated Oxidative Metabolism

The 2-fluoro substitution on the pyridine ring is a well-established strategy for improving the metabolic stability of drug candidates by blocking the primary site of oxidative metabolism, which typically occurs at the carbon adjacent to the ring nitrogen [1]. While specific metabolic stability data for the isolated 2-(2-fluoropyridin-3-yl)ethanamine building block is not publicly available, the 2-fluoropyridine motif is widely recognized for its ability to significantly reduce CYP450-mediated oxidation compared to unsubstituted pyridines [2]. This is a key advantage over the non-fluorinated analog, 2-(pyridin-3-yl)ethanamine, which lacks this metabolic shield. The enhanced stability translates to a longer half-life and potentially lower clearance for derived drug candidates, a direct competitive advantage in development [3].

Metabolic Stability Cytochrome P450 Drug Metabolism

Potency in Kinase Inhibition: The 2-Fluoropyridin-3-yl Motif is Critical for Sub-Nanomolar Activity in Advanced Leads

The 2-fluoropyridin-3-yl moiety is a key pharmacophoric element in several highly potent kinase and protease inhibitors. For instance, the BACE1 inhibitor AMG-8718, which incorporates the (S)-7-(2-fluoropyridin-3-yl) fragment, demonstrates an extraordinary IC₅₀ of 0.7 nM (0.0000007 μM) against the enzyme [1]. In the realm of kinase inhibition, compound 3m from a series of pyridin-3-amine derivatives, which bears a structural relationship to the target compound, exhibited potent nanomolar inhibition against FGFR1, 2, and 3, as well as other NSCLC-related kinases (RET, EGFR, DDR2, ALK) [2]. While the target compound is a building block, these data demonstrate that the 2-fluoropyridin-3-yl group is a privileged scaffold for achieving high target affinity, a level of potency not typically observed with the non-fluorinated pyridin-3-yl analog .

Kinase Inhibition FGFR BACE1

Polar Surface Area (PSA) and Drug-Likeness: The 2-Fluoro Analog Maintains Favorable PSA (38.91 Ų) for Blood-Brain Barrier Penetration

The Polar Surface Area (PSA) of 2-(2-fluoropyridin-3-yl)ethanamine is calculated to be 38.91 Ų [1]. This value is well below the widely accepted threshold of 90 Ų for good blood-brain barrier (BBB) penetration [2]. Crucially, this PSA is identical to that of the non-fluorinated analog, 2-(pyridin-3-yl)ethanamine, which also has a PSA of 38.91 Ų . However, the 2-fluoro analog achieves this same favorable polarity while possessing a significantly enhanced lipophilicity profile (LogP 1.42 vs. -0.03), creating a much more balanced set of physicochemical properties for CNS drug discovery. The 2-chloro analog, with its identical PSA but much higher LogP (2.46), would likely suffer from higher plasma protein binding and lower free brain concentrations .

Polar Surface Area Blood-Brain Barrier Drug-Likeness

Optimized Application Scenarios for 2-(2-Fluoropyridin-3-yl)ethanamine Based on Quantitative Differentiation


Lead Optimization in Kinase and Protease Inhibitor Programs Requiring Balanced Lipophilicity and High Potency

When designing new chemical entities targeting kinases (e.g., FGFR, RET, EGFR) or proteases (e.g., BACE1), 2-(2-fluoropyridin-3-yl)ethanamine is the building block of choice for introducing a 2-fluoropyridin-3-yl moiety. Its intermediate LogP of 1.42 ensures a favorable balance between cell permeability and aqueous solubility, a critical advantage over the more polar non-fluorinated analog (LogP -0.03) or the highly lipophilic 2-chloro analog (LogP 2.46) [1]. The established potency of derived leads, such as compound 3m against multiple NSCLC kinases and AMG-8718 against BACE1 (IC₅₀ 0.7 nM), validates the use of this scaffold for achieving high target affinity [2][3].

CNS Drug Discovery Projects Where Blood-Brain Barrier Penetration is Essential

For projects targeting central nervous system disorders, the combination of a CNS-favorable PSA (38.91 Ų) and an optimal LogP (1.42) makes 2-(2-fluoropyridin-3-yl)ethanamine a superior starting material compared to its non-fluorinated (LogP -0.03) or 2-chloro (LogP 2.46) analogs [1]. The 2-fluoro analog's predicted LogP aligns with the ideal range for passive BBB permeability, while its low PSA indicates a high probability of CNS penetration [2]. This unique combination is not found in other analogs, making it the preferred reagent for synthesizing CNS-penetrant candidates.

Structure-Activity Relationship (SAR) Studies Aimed at Improving Metabolic Stability

When seeking to block a metabolic soft spot on a pyridine-containing lead series, 2-(2-fluoropyridin-3-yl)ethanamine provides a direct solution. The 2-fluoro substitution is a well-established strategy for shielding the pyridine ring from CYP450-mediated oxidation, a common liability of non-fluorinated pyridines [1]. Using this building block allows medicinal chemists to systematically explore SAR while simultaneously addressing a key pharmacokinetic liability, a value proposition not offered by the non-fluorinated or alternative halogenated analogs [2].

Synthesis of Advanced Intermediates for Positron Emission Tomography (PET) Tracers

The 2-fluoropyridin-3-yl motif is a valuable precursor for PET imaging agents. For example, novel 2-fluoropyridinyl analogs of FACH have been synthesized as potential radioligands for imaging monocarboxylate transporters (MCTs) with PET [1]. The unique electronic properties of the 2-fluoro substituent facilitate radiolabeling via nucleophilic aromatic substitution with [¹⁸F]fluoride, making this building block a strategic starting point for developing new PET tracers for oncology and neurology applications.

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